N,N'-双(2-羟苯基)间苯二酰胺

描述

Synthesis Analysis

The synthesis of N,N'-bis(2-hydroxyphenyl)isophthalamide and its derivatives primarily involves nucleophilic substitution reactions and polycondensation processes. For example, polyamides and polyimides based on this compound and related structures can be synthesized using various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. The process typically involves initial reactions to form intermediate compounds, followed by polycondensation with condensing agents like triphenyl phosphite and pyridine, leading to the formation of high-molecular-weight polymers (Yang & Lin, 1994; Yang & Lin, 1995).

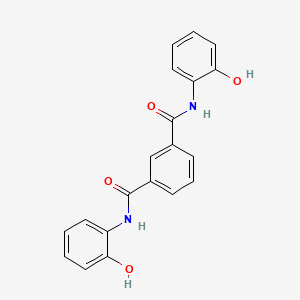

Molecular Structure Analysis

The molecular structure of N,N'-bis(2-hydroxyphenyl)isophthalamide and its derivatives plays a crucial role in determining the properties of the resulting polymers. Studies have shown that the presence of hydroxyl groups and the isophthalamide backbone contribute to the formation of strong intermolecular hydrogen bonds, leading to materials with high thermal stability and mechanical strength. Crystallography and molecular orbital calculations reveal important intermolecular interactions, including hydrogen bonding and pi-pi stacking, which influence the crystallinity and overall properties of the polymers (Malone et al., 1997).

Chemical Reactions and Properties

N,N'-bis(2-hydroxyphenyl)isophthalamide undergoes various chemical reactions, including polycondensation, to form polyamides and polyimides. These reactions are influenced by factors such as temperature, solvents, and catalysts. The presence of functional groups like hydroxyl and amide groups allows for further chemical modifications, such as tosylation, to enhance the reactivity and introduce new functionalities into the polymer backbone (Salorinne et al., 2009).

Physical Properties Analysis

The physical properties of polymers derived from N,N'-bis(2-hydroxyphenyl)isophthalamide, such as glass transition temperatures (Tg), solubility, and film-forming ability, are directly influenced by the molecular structure of the monomer. These polymers exhibit high Tg, excellent solubility in polar solvents, and the ability to form transparent and flexible films, making them suitable for various high-performance applications (Yang & Lin, 1994; Yang & Lin, 1995).

科学研究应用

晶体化学和分子间相互作用

- N,N'-双(2-羟苯基)间苯二酰胺及其相关化合物因其晶体化学和分子间相互作用而受到研究。研究重点是结构的合成、表征和比较,揭示了由于分子内氢键导致的构象和堆积的差异 (Malone 等,1997).

聚酰胺和聚酰亚胺合成

- 该化合物已被用于合成各种芳香族聚酰胺和聚酰亚胺,表现出诸如高玻璃化转变温度、无定形性质和高温稳定性等特性。这使得它们适用于需要耐用和稳定材料的应用 (Yang 和 Lin,1995).

阴离子结合研究

- 间苯二酰胺衍生物,包括 N,N'-双(2-羟苯基)间苯二酰胺,已因其作为阴离子受体的潜力而受到研究,特别是对于铬酸根阴离子。该应用在环境化学和污染物检测中具有重要意义 (Kadir 等,2019).

抗氧化剂和 DNA 结合研究

- 对间苯二酰胺的双酰胺衍生物(包括 N,N'-双(2-羟苯基)间苯二酰胺)的研究表明,它们具有显着的抗氧化特性和与 DNA 的相互作用。这为它们在生物和医学应用中的潜在用途开辟了途径 (Fatima 等,2021).

液晶取向

- 含有间苯二酰胺单元的新型芳香族聚(酰亚胺),包括 N,N'-双(2-羟苯基)间苯二酰胺,已被合成并评估其液晶取向特性。这项研究与先进材料科学相关,特别是在显示技术中 (Sarkar 等,2007).

对重金属毒性的神经保护

- 一种相关化合物 N,N'-双(2-巯基乙基)间苯二酰胺已显示出对铅诱导的毒性的神经保护活性,表明在重金属中毒中具有潜在的治疗应用 (Gadde 和 Betharia,2021).

硫酸镍(II)萃取

- 间苯二酰胺的衍生物,包括 N,N'-双-(2-二丁基氨基-乙基)-间苯二酰胺,已合成并被证明在硫酸镍(II)萃取中有效,表明其在金属萃取和纯化工艺领域的实用性 (Bates 等,2012).

属性

IUPAC Name |

1-N,3-N-bis(2-hydroxyphenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-17-10-3-1-8-15(17)21-19(25)13-6-5-7-14(12-13)20(26)22-16-9-2-4-11-18(16)24/h1-12,23-24H,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJRREGDBAVNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5556999.png)

![N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)

![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)

![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)

![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)

![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)